molecular formula C21H26N2O4 B12803656 [(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate CAS No. 53078-02-7

[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate

Cat. No.: B12803656
CAS No.: 53078-02-7
M. Wt: 370.4 g/mol
InChI Key: QCETWIMGFZMMGH-MDMSPXHWSA-N
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Description

The compound “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[52102,6]decan-8-yl] benzoate” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” typically involves multiple steps, including the formation of the tricyclic core and the introduction of the benzoate group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of the dimethylamino group and other functional groups through substitution reactions.

    Esterification: Formation of the benzoate ester through esterification reactions using benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

“[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” has various scientific research applications, including:

    Chemistry: The compound is studied for its unique structure and reactivity, providing insights into organic synthesis and reaction mechanisms.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.

    Industry: The compound may find use in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate” may include other tricyclic compounds with similar functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which contribute to its distinct chemical and biological properties

Properties

CAS No.

53078-02-7

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate

InChI

InChI=1S/C21H26N2O4/c1-22(2)9-6-10-23-19(24)17-14-11-15(18(17)20(23)25)16(12-14)27-21(26)13-7-4-3-5-8-13/h3-5,7-8,14-18H,6,9-12H2,1-2H3/t14-,15+,16-,17+,18-/m1/s1

InChI Key

QCETWIMGFZMMGH-MDMSPXHWSA-N

Isomeric SMILES

CN(C)CCCN1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)[C@@H](C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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